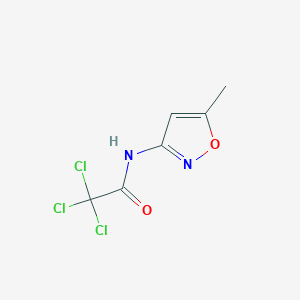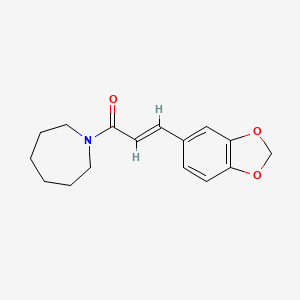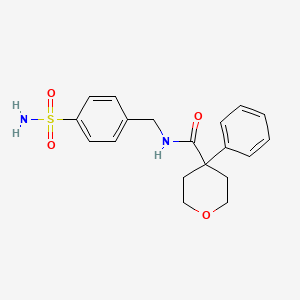
2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is an organic compound with the molecular formula C6H5Cl3N2O2 It is characterized by the presence of a trichloroacetamide group attached to a 5-methyl-1,2-oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide typically involves the reaction of trichloroacetic acid with 5-methyl-1,2-oxazole in the presence of a suitable base. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) are usually employed.
Solvent: Common solvents include dichloromethane or chloroform.
Catalyst/Base: Bases such as triethylamine or pyridine are often used to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The trichloroacetamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Nucleophiles: Ammonia or primary amines for substitution reactions.
Major Products Formed
Substitution: Formation of substituted amides.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Applications De Recherche Scientifique
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide involves its interaction with specific molecular targets. The trichloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The oxazole ring may also participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2,2-Trichloro-N-(5-nitro-1,3-thiazol-2-yl)acetamide
- 2,2,2-Trichloro-N-(5-methyl-2,1-benzisothiazol-3-yl)acetamide
Uniqueness
2,2,2-Trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Propriétés
Numéro CAS |
349637-08-7 |
|---|---|
Formule moléculaire |
C6H5Cl3N2O2 |
Poids moléculaire |
243.5 g/mol |
Nom IUPAC |
2,2,2-trichloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide |
InChI |
InChI=1S/C6H5Cl3N2O2/c1-3-2-4(11-13-3)10-5(12)6(7,8)9/h2H,1H3,(H,10,11,12) |
Clé InChI |
YNPJNHVZTVCDOL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NO1)NC(=O)C(Cl)(Cl)Cl |
Solubilité |
35.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2E)-N-[3-(dimethylamino)propyl]-3-(4-methoxyphenyl)prop-2-enamide](/img/structure/B14937674.png)
![N-(2,3-dihydro-1H-inden-5-yl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14937680.png)

![4-{[3-(Acetylamino)phenyl]carbamoyl}phenyl acetate](/img/structure/B14937695.png)
![2-(6-bromo-1H-indol-1-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B14937699.png)
![N-[(2E)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(2-methylpropyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B14937716.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-1-(propan-2-yl)-1H-indole-4-carboxamide](/img/structure/B14937722.png)
![4,5-dimethoxy-2-nitro-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B14937730.png)
![1,3-bis[(4-bromobenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B14937733.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B14937735.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B14937736.png)
![Methyl 4-({[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoate](/img/structure/B14937740.png)

